2-Bromo-6-chloro-3-methylphenylboronic acid
Overview
Description
“2-Bromo-6-chloro-3-methylphenylboronic acid” is a chemical compound with the linear formula C7H7BBrClO3 .
Molecular Structure Analysis
The molecular structure of “2-Bromo-6-chloro-3-methylphenylboronic acid” is represented by the formula C7H7BBrClO3 . The molecular weight of this compound is 331.44 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Bromo-6-chloro-3-methylphenylboronic acid” include a molecular weight of 331.44 . The compound has a storage temperature of 2-8°C .Scientific Research Applications
Catalytic Protodeboronation of Pinacol Boronic Esters
- Scientific Field: Organic Chemistry
- Summary of Application: Pinacol boronic esters are highly valuable building blocks in organic synthesis . They are used in a process called catalytic protodeboronation, which is a radical approach that allows for formal anti-Markovnikov alkene hydromethylation .
- Methods of Application: This process involves the use of a Matteson–CH2–homologation protocol . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
- Results or Outcomes: The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .
Hydrolysis of Phenylboronic Pinacol Esters
- Scientific Field: Medicinal Chemistry
- Summary of Application: Boronic acids and their esters, including phenylboronic pinacol esters, are considered for the design of new drugs and drug delivery devices . They are particularly suitable as boron-carriers for neutron capture therapy .
- Methods of Application: These compounds are only marginally stable in water, and their hydrolysis is dependent on the substituents in the aromatic ring .
- Results or Outcomes: The kinetics of the hydrolysis process is dependent on the pH .
Suzuki–Miyaura Coupling
- Scientific Field: Organic Chemistry
- Summary of Application: The Suzuki–Miyaura coupling is a type of palladium-catalyzed cross coupling reaction, used to synthesize organic compounds . It involves the reaction of an organoboron compound, such as “2-Bromo-6-chloro-3-methylphenylboronic acid”, with an organic halide .
- Methods of Application: The reaction is typically carried out in the presence of a base and a palladium catalyst .
- Results or Outcomes: The Suzuki–Miyaura coupling is widely used in the synthesis of fine chemicals, pharmaceuticals, and polymers .
Suzuki–Miyaura Coupling
- Scientific Field: Organic Chemistry
- Summary of Application: The Suzuki–Miyaura coupling is a type of palladium-catalyzed cross coupling reaction, used to synthesize organic compounds . It involves the reaction of an organoboron compound, such as “2-Bromo-6-chloro-3-methylphenylboronic acid”, with an organic halide .
- Methods of Application: The reaction is typically carried out in the presence of a base and a palladium catalyst .
- Results or Outcomes: The Suzuki–Miyaura coupling is widely used in the synthesis of fine chemicals, pharmaceuticals, and polymers .
Safety And Hazards
properties
IUPAC Name |
(2-bromo-6-chloro-3-methylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BBrClO2/c1-4-2-3-5(10)6(7(4)9)8(11)12/h2-3,11-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGFBBSYYMTENN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1Br)C)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BBrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-chloro-3-methylphenylboronic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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